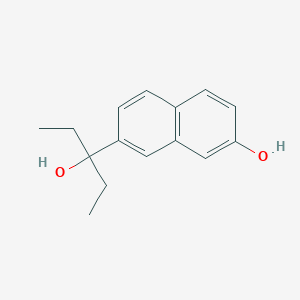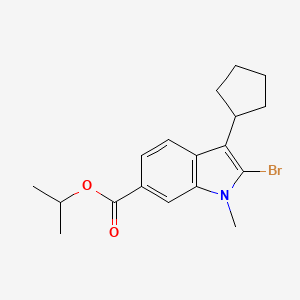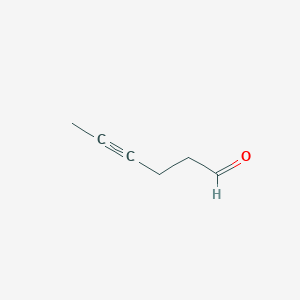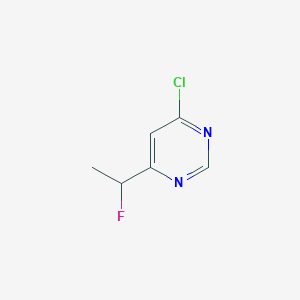
Bis(3-methoxyphenyl)acetylene
Vue d'ensemble
Description
Bis(3-methoxyphenyl)acetylene is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two 3-methoxyphenyl groups attached to an acetylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)acetylene typically involves the coupling of 3-methoxyphenylacetylene units. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a boronic acid derivative of 3-methoxyphenylacetylene .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-methoxyphenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the acetylene moiety into alkanes or alkenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine under mild conditions.
Major Products:
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alkanes or alkenes with retained methoxy groups.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Bis(3-methoxyphenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Bis(3-methoxyphenyl)acetylene in various applications involves its ability to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions are crucial in the formation of supramolecular structures and the stabilization of reactive intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
Bis(4-methoxyphenyl)acetylene: Similar structure but with methoxy groups in the para position.
Bis(2-methoxyphenyl)acetylene: Methoxy groups in the ortho position, leading to different steric and electronic properties.
Diphenylacetylene: Lacks methoxy groups, resulting in different reactivity and applications.
Uniqueness: Bis(3-methoxyphenyl)acetylene is unique due to the position of the methoxy groups, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and steric effects.
Propriétés
Numéro CAS |
59647-77-7 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-methoxy-3-[2-(3-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,1-2H3 |
Clé InChI |
SOUACFRRNHSPDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C#CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
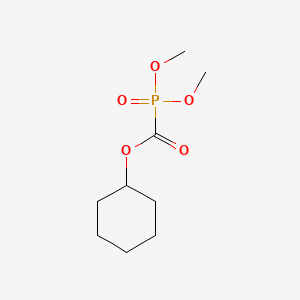





![2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine](/img/structure/B8588511.png)

